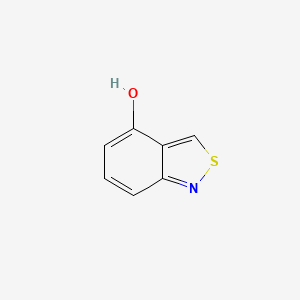

2,1-Benzisothiazol-4-ol

Description

However, the evidence focuses on 1,2-benzisoxazole derivatives (oxygen and nitrogen in the heterocycle). For this response, we assume the intended compound is 1,2-benzisoxazol-4-ol or its derivatives, as referenced in the evidence.

1,2-Benzisoxazole is an aromatic heterocycle (C₇H₅NO) with a benzene ring fused to an isoxazole ring (positions 1 and 2). Substituted derivatives, such as 1,2-benzisoxazol-4-ol, are bioactive scaffolds used in medicinal chemistry. Their stability and reactive sites (e.g., hydroxyl or methoxy substituents) enable functionalization for drug development .

Properties

CAS No. |

56911-04-7 |

|---|---|

Molecular Formula |

C7H5NOS |

Molecular Weight |

151.19 g/mol |

IUPAC Name |

2,1-benzothiazol-4-ol |

InChI |

InChI=1S/C7H5NOS/c9-7-3-1-2-6-5(7)4-10-8-6/h1-4,9H |

InChI Key |

OKWLMJZMVZIABO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=NSC=C2C(=C1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,1-Benzisothiazol-4-ol typically involves the condensation of 2-aminothiophenol with carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with aldehydes or ketones in the presence of an acid catalyst, such as hydrochloric acid, to form the desired benzisothiazole derivative .

Industrial Production Methods: Industrial production of this compound often employs a multi-step process starting from readily available raw materials. The process involves halogenation, amidation, and intramolecular cyclization reactions. For example, 2-(chlorosulfanyl)benzoyl chloride can be reacted with ammonia, followed by cyclization to yield the final product .

Chemical Reactions Analysis

Types of Reactions: 2,1-Benzisothiazol-4-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol or amine derivatives.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or chlorinating agents can be employed.

Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzisothiazole derivatives .

Scientific Research Applications

2,1-Benzisothiazol-4-ol has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound’s antimicrobial properties make it useful in studying microbial inhibition and resistance.

Medicine: It is explored for its potential therapeutic effects, including its use as an antimicrobial agent in pharmaceutical formulations.

Industry: It is widely used as a preservative in products such as paints, adhesives, and cleaning agents.

Mechanism of Action

The antimicrobial activity of 2,1-Benzisothiazol-4-ol is primarily due to its ability to disrupt microbial cell membranes and inhibit essential enzymes. The compound targets the thiol groups in proteins, leading to the inactivation of enzymes and disruption of cellular processes. This results in the inhibition of microbial growth and proliferation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The pharmacological and physicochemical properties of benzisoxazole derivatives vary significantly based on substituents. Below is a comparison with analogous compounds:

Table 1: Key Comparisons

Key Differences:

Substituent Effects: The hydroxyl group at C4 in 1,2-benzisoxazol-4-ol enhances hydrogen-bonding capacity, improving solubility and interaction with biological targets (e.g., enzymes or receptors) .

Bioactivity: Unsubstituted 1,2-benzisoxazole is primarily a synthetic intermediate, while hydroxylated derivatives exhibit anti-inflammatory and tuberculostatic properties . Methoxyphenyl-substituted derivatives (e.g., CAS 501838-20-6) are hypothesized to interact with serotonin or dopamine receptors due to structural mimicry of known neuroleptics .

Physicochemical Properties :

- Hydroxyl vs. Methoxy Groups : Hydroxyl groups increase polarity (logP ~1.2), whereas methoxy groups (logP ~2.5) enhance membrane permeability but reduce aqueous solubility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.